

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine

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Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)-N,N-dimethylethanamine

CAS No.: 51344-12-8

Cat. No.: B1602027

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine**, a molecule of interest in medicinal chemistry and pharmacology. The document delineates its chemical structure, physicochemical properties, synthesis, and purification protocols. Furthermore, it explores the compound's pharmacological profile, including its putative mechanism of action and potential therapeutic applications. Detailed analytical methodologies for its characterization are also presented. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics.

Chemical Identity and Physicochemical Properties

2-(4-Methoxyphenoxy)-N,N-dimethylethanamine is a tertiary amine featuring a methoxyphenoxy moiety linked to a dimethylethanamine group via an ether bond.

Chemical Structure:

Table 1: Physicochemical Properties of **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine**

Property	Value	Source
IUPAC Name	2-(4-methoxyphenoxy)-N,N-dimethylethanamine	[1]
CAS Number	51344-12-8	[2][3]
Molecular Formula	C11H17NO2	[3]
Molecular Weight	195.26 g/mol	[1][3]
Boiling Point	281 °C	[3]
Flash Point	98 °C	[3]
Density	1.005 g/cm ³	[3]
pKa	8.55 ± 0.28 (Predicted)	[3]
LogP	1.63560	[3]
InChI Key	LTVRUDZZRDMXFX-UHFFFAOYSA-N	[1]

Synthesis and Purification

The synthesis of **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine** can be achieved through various synthetic routes. A common and reliable method involves the Williamson ether synthesis, followed by amination.

Synthetic Pathway

A plausible synthetic route starts from 4-methoxyphenol and involves a two-step process:

- Etherification: 4-methoxyphenol is reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base to form 2-(4-methoxyphenoxy)ethanol.

- Amination: The resulting alcohol is then converted to an alkyl halide or sulfonate, followed by nucleophilic substitution with dimethylamine to yield the final product.

Alternatively, a more direct approach involves the reaction of 4-methoxyphenol with 2-(dimethylamino)ethyl chloride.

Detailed Experimental Protocol: Synthesis via Williamson Ether Synthesis

Step 1: Synthesis of 2-(4-methoxyphenoxy)ethanol

- To a solution of 4-methoxyphenol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
- Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude 2-(4-methoxyphenoxy)ethanol by column chromatography.

Step 2: Synthesis of **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine**

- Dissolve 2-(4-methoxyphenoxy)ethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).
- Cool the solution to 0 °C and add a reagent to convert the alcohol to a good leaving group, such as thionyl chloride (SOCl₂) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).

- After the formation of the intermediate (chloride or mesylate), add an excess of dimethylamine (as a solution in THF or as a gas) to the reaction mixture.
- Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC).
- Work up the reaction by washing with aqueous sodium bicarbonate and brine.
- Dry the organic layer and concentrate to yield the crude product.
- Purify by column chromatography to obtain pure **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine**.

Synthesis and Purification Workflow



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Caption: Synthetic workflow for **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine**.

Pharmacological Profile

While specific pharmacological data for **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine** is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. The phenoxy-ethylamine scaffold is present in a number of pharmacologically active compounds.

Putative Mechanism of Action

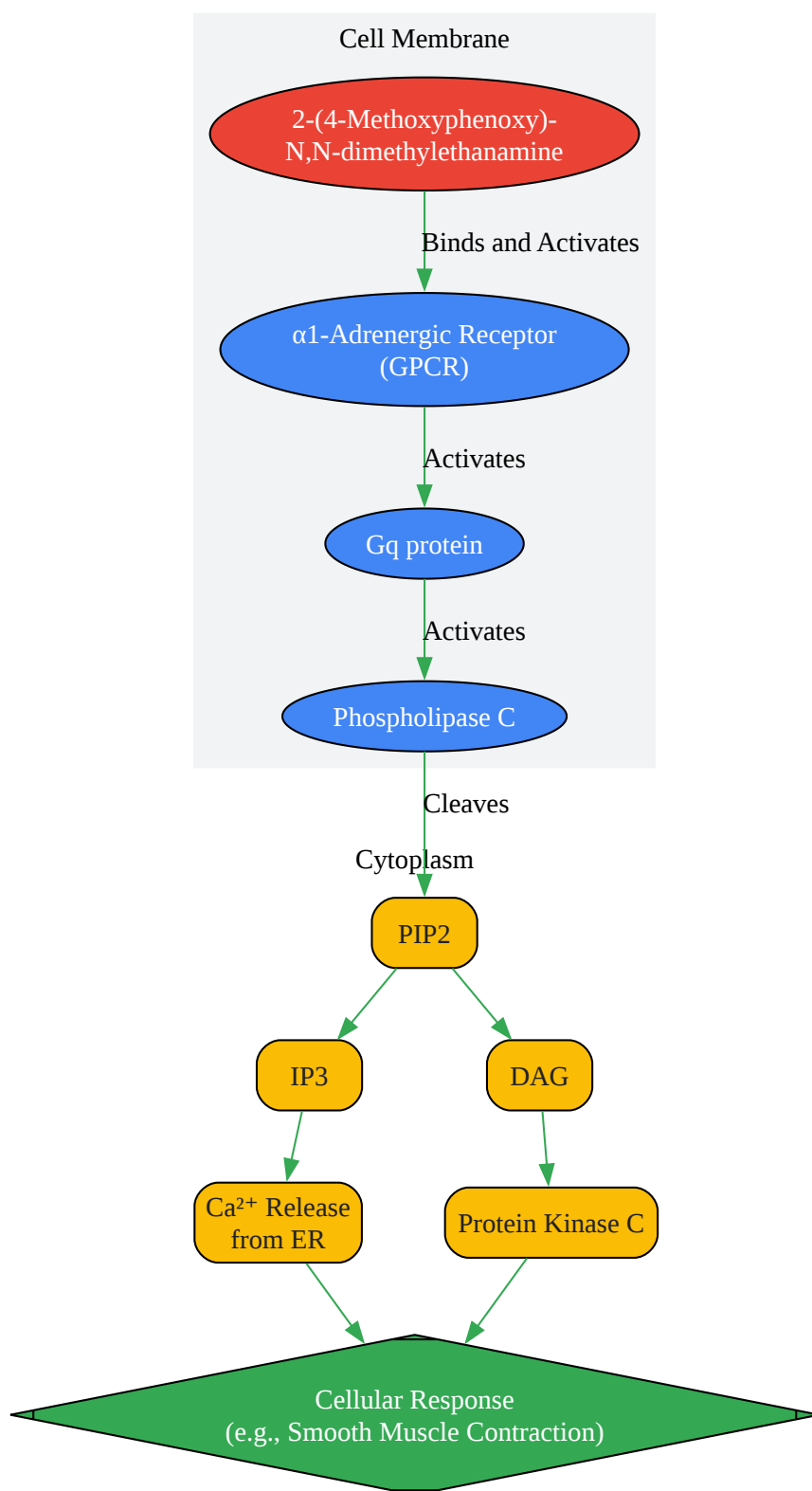
Based on its chemical structure, which is analogous to certain classes of drugs, several potential mechanisms of action can be hypothesized:

- **Monoamine Oxidase (MAO) Inhibition:** The phenethylamine backbone is a common feature in many MAO inhibitors. These drugs increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine by inhibiting their breakdown.[4]
- **Adrenergic/Dopaminergic Receptor Modulation:** The molecule could potentially interact with adrenergic or dopaminergic receptors, either as an agonist or antagonist, influencing signaling pathways related to these neurotransmitter systems.[4]
- **Serotonergic System Interaction:** Similar to other phenoxy-ethylamine derivatives, it may modulate the serotonergic system, which is involved in mood, appetite, and sleep regulation.

It is important to note that a related compound, Mephenoalone, which has a different chemical structure but shares some functional similarities, acts as a muscle relaxant through central nervous system depression, possibly by enhancing the activity of the inhibitory neurotransmitter GABA.[5]

Proposed Signaling Pathway Interaction

If **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine** were to act as an agonist at a G-protein coupled receptor (GPCR) such as an alpha-1 adrenergic receptor, it could trigger a well-defined signaling cascade.



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Caption: Hypothetical signaling pathway for an α 1-adrenergic agonist.[6]

Analytical Methodologies

The identity and purity of **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine** can be confirmed using a suite of standard analytical techniques.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR will show characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons of the ethyl chain, and the N,N-dimethyl protons.
 - ^{13}C NMR will provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound.
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-O-C (ether) linkage, aromatic C-H bonds, and aliphatic C-H bonds.

Chromatographic Analysis

- High-Performance Liquid Chromatography (HPLC): A robust method for assessing purity and for quantification.

Table 2: Example HPLC Method for Purity Analysis

Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 μ m)
Mobile Phase	Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid
Gradient	e.g., 5% to 95% Acetonitrile over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 220 nm and 254 nm
Injection Volume	10 μ L

Protocol: Purity Determination by HPLC

- **Sample Preparation:** Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
- **Instrument Setup:** Equilibrate the HPLC system with the initial mobile phase conditions.
- **Injection:** Inject the prepared sample solution onto the column.
- **Data Acquisition:** Run the gradient method and collect the chromatogram.
- **Analysis:** Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Conclusion

This technical guide has provided a detailed overview of **2-(4-Methoxyphenoxy)-N,N-dimethylethanamine**, covering its fundamental chemical properties, a reliable synthetic protocol, its potential pharmacological relevance, and appropriate analytical methods for its characterization. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to further investigate this compound's potential applications in drug discovery and development.

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